molecular formula C8H6BrN3O B1499427 3-Bromo-1H-indazole-7-carboxamide CAS No. 1040101-02-7

3-Bromo-1H-indazole-7-carboxamide

Cat. No. B1499427
CAS RN: 1040101-02-7
M. Wt: 240.06 g/mol
InChI Key: MAXHWVGYGVICIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Transition Metal-Catalyzed Reactions : A Cu(OAc)2-catalyzed method facilitates the formation of 1H-indazoles by N–N bond formation using oxygen as the terminal oxidant. This strategy yields a wide variety of 1H-indazoles in good to excellent yields .
  • Solvent-Free Synthesis : Some recent methods focus on the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent .

Scientific Research Applications

PARP Inhibition in Cancer Therapy

3-Bromo-1H-indazole-7-carboxamide is structurally related to indazole derivatives, which have been studied for their role in inhibiting poly(ADP-ribose)polymerase (PARP). PARP inhibitors like MK-4827 have shown efficacy in treating BRCA-1 and BRCA-2 mutant tumors, displaying high selectivity and antiproliferative activity against these cancer cells (Jones et al., 2009).

Synthesis and Characterization

The synthesis and characterization of compounds related to this compound are essential for exploring their potential applications. For example, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide has been detailed, including spectroscopic characterization and crystal structure analysis (Anuradha et al., 2014).

Potential as MAO-B Inhibitors

Indazole-carboxamides, closely related to this compound, have been discovered as highly potent and selective inhibitors of monoamine oxidase B (MAO-B). These compounds, including N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide, demonstrated significant potency and selectivity, suggesting potential therapeutic applications in neurological disorders (Tzvetkov et al., 2014).

Antiproliferative Activity in Cancer Research

Indazole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Compounds such as 3-amino-N-phenyl-1H-indazole-1-carboxamides showed promising results in inhibiting the growth of cancer cells, suggesting potential applications in cancer treatment (Raffa et al., 2009).

Antifungal Activity

Some indazole derivatives, including those structurally similar to this compound, have displayed antifungal properties. For instance, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide showed significant antifungal activity against several phytopathogenic fungi (Du et al., 2015).

Synthesis Techniques

Efficient synthesis techniques for indazole derivatives, including those related to this compound, have been developed. These techniques are crucial for producing various indazole-based compounds for further research and potential therapeutic applications (Welch et al., 1992).

properties

IUPAC Name

3-bromo-2H-indazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-7-4-2-1-3-5(8(10)13)6(4)11-12-7/h1-3H,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXHWVGYGVICIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659579
Record name 3-Bromo-2H-indazole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1040101-02-7
Record name 3-Bromo-2H-indazole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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